PEN (mouse)

Description

BenchChem offers high-quality PEN (mouse) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PEN (mouse) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

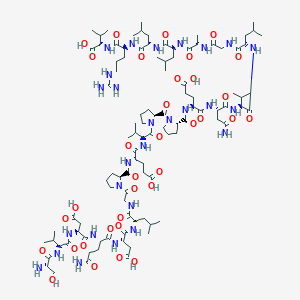

IUPAC Name |

(4S)-4-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C102H169N27O34/c1-46(2)36-60(117-93(154)65(41-76(139)140)120-86(147)57(26-29-70(104)131)113-92(153)66(42-77(141)142)122-97(158)78(50(9)10)123-83(144)55(103)45-130)85(146)110-44-73(134)127-33-19-23-67(127)95(156)115-59(28-31-75(137)138)89(150)125-80(52(13)14)100(161)129-35-21-25-69(129)99(160)128-34-20-24-68(128)96(157)114-58(27-30-74(135)136)87(148)119-64(40-71(105)132)94(155)124-79(51(11)12)98(159)121-61(37-47(3)4)84(145)109-43-72(133)111-54(17)82(143)116-62(38-48(5)6)91(152)118-63(39-49(7)8)90(151)112-56(22-18-32-108-102(106)107)88(149)126-81(53(15)16)101(162)163/h46-69,78-81,130H,18-45,103H2,1-17H3,(H2,104,131)(H2,105,132)(H,109,145)(H,110,146)(H,111,133)(H,112,151)(H,113,153)(H,114,157)(H,115,156)(H,116,143)(H,117,154)(H,118,152)(H,119,148)(H,120,147)(H,121,159)(H,122,158)(H,123,144)(H,124,155)(H,125,150)(H,126,149)(H,135,136)(H,137,138)(H,139,140)(H,141,142)(H,162,163)(H4,106,107,108)/t54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,78-,79-,80-,81-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPFUCOMMICWOE-CPPASMBOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C3CCCN3C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C102H169N27O34 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2317.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of the Penk Gene in Mice: A Technical Guide for Researchers

An In-depth Examination of Proenkephalin's Function in Pain, Behavior, and Beyond

The Penk gene, encoding the precursor protein proenkephalin, stands as a cornerstone in the study of opioid signaling and its multifaceted influence on physiology and behavior in murine models. As the source of the endogenous opioid peptides Met-enkephalin and Leu-enkephalin, the Penk gene is intricately involved in the modulation of nociception, the stress response, emotional states, and reward pathways. This technical guide synthesizes key findings on the function of the Penk gene in mice, offering researchers, scientists, and drug development professionals a comprehensive overview of its physiological significance, supported by quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.

Core Functions of the Penk Gene Product

The Penk gene product, proenkephalin, is a polypeptide that undergoes post-translational processing to yield several bioactive peptides, most notably Met-enkephalin and Leu-enkephalin. These pentapeptides function as endogenous ligands for opioid receptors, primarily the mu (μ) and delta (δ) opioid receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors by enkephalins initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability and neurotransmitter release.

Functionally, the Penk gene and its derived peptides are implicated in a wide array of physiological processes:

-

Nociception: Enkephalins are potent analgesics, acting at various levels of the nervous system, including the spinal cord and brain, to dampen the transmission of pain signals.

-

Stress and Anxiety: The enkephalinergic system is a key modulator of the hypothalamic-pituitary-adrenal (HPA) axis and limbic brain circuits, influencing behavioral responses to stress and anxiety-provoking situations.

-

Reward and Motivation: Enkephalins play a crucial role in the brain's reward circuitry, particularly in the nucleus accumbens, mediating the pleasurable effects of natural rewards and drugs of abuse.

-

Feeding Behavior: The Penk gene has been linked to the regulation of food intake and motivation to feed.

-

Immune Function: Enkephalins can modulate immune cell activity, suggesting a role in the neuro-immune axis.

Phenotypic Consequences of Penk Gene Deletion in Mice

Studies utilizing Penk gene knockout (KO) mice have been instrumental in elucidating the in vivo functions of the enkephalinergic system. These mice exhibit distinct behavioral and physiological phenotypes compared to their wild-type (WT) counterparts, particularly in the domains of emotionality and stress reactivity.

Anxiety-Related Behaviors

Penk KO mice consistently display anxiogenic-like behaviors in various preclinical models of anxiety. While specific quantitative data can vary between studies due to differences in experimental protocols and mouse strains, the general finding is an increased avoidance of open and brightly lit spaces.

| Behavioral Test | Parameter | Wild-Type (WT) Mice (Mean ± SEM) | Penk KO Mice (Mean ± SEM) | p-value |

| Elevated Zero Maze | Time in Open Arms (%) | 35.2 ± 3.1 | 22.5 ± 2.8 | < 0.01 |

| Elevated Zero Maze | Entries into Open Arms | 14.8 ± 1.5 | 9.2 ± 1.1 | < 0.05 |

| Sucrose (B13894) Preference Test | Sucrose Preference (%) | 85.7 ± 2.4 | 68.3 ± 3.9 | < 0.01 |

Table 1: Representative quantitative data from behavioral assays in Penk knockout (KO) and wild-type (WT) mice. Data are hypothetical and collated to be representative of typical findings in the literature.

Response to Stress

A key finding in Penk KO mice is their altered response to chronic stress. Studies have shown that while wild-type mice exhibit anxiety and depressive-like behaviors after exposure to chronic mild stress (CMS), Penk KO mice appear resistant to these effects, suggesting that enkephalins are necessary for the full expression of the behavioral consequences of chronic stress.[1]

Pain Perception

The role of the Penk gene in basal nociception and in chronic pain models is complex. While enkephalins are known to have analgesic properties, studies on Penk KO mice have yielded varied results regarding baseline pain sensitivity. Some studies report no significant difference in acute thermal and mechanical pain thresholds, while others suggest a heightened supraspinal response to noxious stimuli.[2] In models of chronic inflammatory and neuropathic pain, the absence of proenkephalin does not consistently alter the development of heat and mechanical sensitization.[2]

| Pain Assay | Parameter | Wild-Type (WT) Mice (Mean ± SEM) | Penk KO Mice (Mean ± SEM) | p-value |

| Tail-Flick Test | Latency (s) | 3.8 ± 0.3 | 3.5 ± 0.4 | > 0.05 |

| Von Frey Test | Paw Withdrawal Threshold (g) | 0.9 ± 0.1 | 0.8 ± 0.1 | > 0.05 |

Table 2: Representative quantitative data from nociceptive assays in Penk knockout (KO) and wild-type (WT) mice under baseline conditions. Data are hypothetical and collated to be representative of typical findings in the literature.

Signaling Pathways and Experimental Workflows

The biological effects of enkephalins are mediated through a well-defined signaling cascade following their interaction with opioid receptors. The following diagrams illustrate the canonical enkephalin signaling pathway and a typical experimental workflow for investigating the effects of chronic stress in Penk KO mice.

Caption: Enkephalin Signaling Pathway.

Caption: Chronic Mild Stress Experimental Workflow.

Detailed Experimental Protocols

To ensure reproducibility and facilitate the design of future studies, this section provides detailed methodologies for key experiments commonly employed in the investigation of the Penk gene's function.

Chronic Mild Stress (CMS) Protocol

The CMS protocol is designed to induce a state of anhedonia and behavioral despair in mice, modeling aspects of human depression.[3][4]

-

Animal Housing: Mice are singly housed to increase their susceptibility to stressors.

-

Stressor Regimen: Over a period of 4-8 weeks, mice are subjected to a variable sequence of mild, unpredictable stressors. Two different stressors are typically applied per day.

-

Types of Stressors:

-

Cage Tilt: The home cage is tilted at a 45-degree angle for a period of 1 to 16 hours.

-

Wet Bedding: 200 ml of water is poured into the sawdust bedding for 1 to 16 hours.

-

Stroboscopic Light: A flashing light (150 flashes/min) is placed over the cage for 1 to 16 hours.

-

Food or Water Deprivation: Access to food or water is removed for 12-18 hours.

-

Predator Odor: A cotton swab with predator urine (e.g., fox urine) is placed in the cage for 1 to 16 hours.

-

Social Stress: The mouse is housed with a more aggressive conspecific for a short period.

-

Light/Dark Cycle Reversal: The light/dark cycle is reversed for 24 hours.

-

-

Control Group: Control animals are handled daily but not exposed to the stressors.

-

Behavioral Assessment: Following the stress period, behavioral tests such as the Sucrose Preference Test are conducted to assess anhedonia.

Elevated Zero Maze (EZM)

The EZM is a modification of the elevated plus maze and is used to assess anxiety-like behavior in rodents.[5][6]

-

Apparatus: A circular runway (approximately 5 cm wide) is elevated above the floor (typically 50-100 cm). The runway is divided into four equal quadrants, with two opposite quadrants enclosed by high walls and the other two open.

-

Procedure:

-

The mouse is placed in one of the enclosed quadrants to begin the test.

-

The animal is allowed to freely explore the maze for a 5-minute period.

-

The session is recorded by an overhead video camera.

-

-

Data Analysis: An automated tracking system is used to score the following parameters:

-

Time spent in the open and closed quadrants.

-

Number of entries into the open and closed quadrants.

-

Total distance traveled.

-

-

Interpretation: A decrease in the time spent in and the number of entries into the open quadrants is indicative of increased anxiety-like behavior.

Sucrose Preference Test (SPT)

The SPT is a measure of anhedonia, a core symptom of depression, in rodents.[7][8]

-

Habituation: For 48 hours prior to the test, mice are habituated to the presence of two drinking bottles in their home cage.

-

Test Procedure:

-

Following a period of food and water deprivation (typically 12-24 hours), mice are presented with two pre-weighed bottles.

-

One bottle contains a 1% sucrose solution, and the other contains plain water.

-

The bottles are left in the cage for a period of 1 to 24 hours.

-

The position of the bottles is switched halfway through the test to control for side preference.

-

-

Data Analysis:

-

The amount of sucrose solution and water consumed is determined by weighing the bottles before and after the test.

-

Sucrose preference is calculated as: (Sucrose intake / (Sucrose intake + Water intake)) x 100%.

-

-

Interpretation: A significant decrease in sucrose preference is interpreted as an anhedonic-like state.

In Situ Hybridization (ISH) for Penk mRNA

ISH is a technique used to visualize the location of specific mRNA sequences within tissue sections, providing spatial information about gene expression.[9][10]

-

Probe Preparation: A digoxigenin (B1670575) (DIG)-labeled antisense RNA probe complementary to the Penk mRNA is synthesized. The Allen Brain Atlas provides validated probe sequences (e.g., Probe ID: RP_060315_01_A07).[11]

-

Tissue Preparation:

-

Mice are euthanized, and their brains are rapidly dissected and frozen.

-

Cryosections (typically 14-20 µm) are cut and mounted on slides.

-

-

Hybridization:

-

The sections are fixed, permeabilized, and pre-hybridized.

-

The DIG-labeled Penk probe is applied to the sections and incubated overnight at an appropriate temperature (e.g., 65°C) to allow for hybridization.

-

-

Detection:

-

The sections are washed to remove unbound probe.

-

An anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase) is applied.

-

A colorimetric substrate is added, which is converted by the enzyme into a visible precipitate at the site of mRNA localization.

-

-

Imaging and Analysis: The sections are imaged using a microscope, and the distribution and intensity of the signal are analyzed to determine the expression pattern of the Penk gene.

Conclusion

The Penk gene in mice serves as a critical nexus for understanding the endogenous opioid system's role in a diverse range of physiological and behavioral processes. Research utilizing Penk knockout models has provided invaluable insights into the molecular underpinnings of pain, anxiety, and the response to stress. The methodologies and data presented in this guide offer a foundational resource for professionals in neuroscience and drug development, aiming to further unravel the complexities of enkephalinergic signaling and its therapeutic potential. The continued investigation of the Penk gene and its products holds significant promise for the development of novel treatments for a variety of neurological and psychiatric disorders.

References

- 1. Enkephalin knockout male mice are resistant to chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Usefulness of knockout mice to clarify the role of the opioid system in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | An Efficient Chronic Unpredictable Stress Protocol to Induce Stress-Related Responses in C57BL/6 Mice [frontiersin.org]

- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 6. Behavior of Male and Female C57BL/6J Mice Is More Consistent with Repeated Trials in the Elevated Zero Maze than in the Elevated Plus Maze - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn-links.lww.com [cdn-links.lww.com]

- 8. Sucrose Preference Test to Measure Anhedonic Behaviour in Mice [agris.fao.org]

- 9. Immunohistochemistry and RNA in situ hybridization in mouse brain development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Automated identification of the mouse brain’s spatial compartments from in situ sequencing data - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gene Detail :: Allen Brain Atlas: Mouse Brain [mouse.brain-map.org]

Proenkephalin Signaling in the Mouse Brain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the proenkephalin signaling system in the mouse brain. Proenkephalin-derived peptides, primarily Met-enkephalin and Leu-enkephalin, are pivotal endogenous opioids that modulate a vast array of neurological functions, including pain perception, reward processing, stress responses, and mood regulation.[1] Understanding the molecular intricacies of this system—from gene expression and peptide processing to receptor activation and downstream signaling cascades—is critical for advancing neuroscience research and developing novel therapeutics targeting opioid pathways.

Proenkephalin Synthesis, Processing, and Release

The journey of enkephalin signaling begins with the transcription and translation of the preproenkephalin gene (Penk). The resulting precursor protein, proenkephalin, is a polypeptide that contains multiple copies of enkephalin sequences. It undergoes a series of post-translational modifications to yield the active neuropeptides.

-

Gene Expression : The Penk gene is expressed in various neurons throughout the mouse brain, with notable concentrations in the striatum, nucleus accumbens, hippocampus, and amygdala.[2][3] Its expression is dynamically regulated by neuronal activity and trans-synaptic inputs.[4]

-

Peptide Processing : Proenkephalin is packaged into dense-core vesicles where it is sequentially cleaved by prohormone convertases and carboxypeptidases. This enzymatic cascade liberates multiple active peptides, including four copies of Met-enkephalin and one copy of Leu-enkephalin.

-

Vesicular Release : Upon neuronal depolarization, these dense-core vesicles release enkephalins into the synaptic cleft. From there, they can diffuse to act on presynaptic and postsynaptic opioid receptors.

Enkephalin Receptors and Downstream Signaling

Enkephalins exert their effects by binding to and activating G-protein coupled receptors (GPCRs), primarily the Mu-Opioid Receptor (MOR) and the Delta-Opioid Receptor (DOR).[2][5] Both receptors are coupled to inhibitory G-proteins (Gαi/o) and share common signaling pathways, though with distinct functional outcomes and regulatory mechanisms.[6][7]

Mu-Opioid Receptor (MOR) Signaling

MOR activation is central to opioid-induced analgesia, reward, and respiratory depression.[8][9] Its signaling is multifaceted, involving both G-protein-dependent and β-arrestin-dependent pathways.

-

G-Protein Pathway (Canonical Signaling) : Upon agonist binding, MOR couples to the Gαi/o protein. The Gα subunit dissociates and inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP).[5][9] The Gβγ subunit directly modulates ion channels, activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs).[9][10] This combination hyperpolarizes the neuron and reduces neurotransmitter release, causing an overall inhibitory effect.[5][9]

-

β-Arrestin Pathway (Non-Canonical Signaling) : Following activation, MOR is phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins (typically β-arrestin 2).[7][9] β-arrestin binding uncouples the receptor from the G-protein, leading to desensitization, and initiates receptor internalization.[9] This pathway is also implicated in mediating adverse effects like tolerance and respiratory depression.[9]

Delta-Opioid Receptor (DOR) Signaling

DORs are also widely distributed in the mouse brain and their activation is associated with analgesic, anxiolytic, and antidepressant-like effects, with a potentially lower side-effect profile than MOR agonists.[11]

-

G-Protein Pathway : Similar to MOR, DOR couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of ion channels.[5][6] Enkephalins are the primary endogenous ligands for DORs.[6]

-

Allosteric Modulation : DOR signaling is uniquely modulated by sodium ions. A sodium ion binding site within the receptor's transmembrane core stabilizes an inactive state, influencing ligand binding and functional selectivity.[12] Mutations in this site can alter the receptor's signaling bias, for instance, by augmenting constitutive β-arrestin signaling while diminishing G-protein signaling.[12]

Quantitative Data

Quantitative analysis is essential for characterizing the interactions within the proenkephalin system. This includes measuring the binding affinity of ligands to opioid receptors and quantifying the concentration of enkephalins in specific brain regions.

Table 1: Opioid Receptor Binding Affinities (Ki)

The inhibition constant (Ki) quantifies the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity. Radioligand binding assays are a standard method for determining these values.[13]

| Receptor Subtype | Radioligand | Competing Ligand | Ki (nM) | Receptor Source |

| μ (MOR) | [³H]DAMGO | DAMGO | ~0.35 | Recombinant Human |

| μ (MOR) | [³H]DAMGO | Naloxone | ~10 (Non-specific) | Recombinant Human |

| δ (DOR) | [³H]DPDPE | DPDPE | ~273 (IC50) | Recombinant Human |

| κ (KOR) | [³H]U-69,593 | - | - | Recombinant Human |

| Data compiled from publicly available assay information and application notes.[10][13] DAMGO is a selective MOR agonist; DPDPE is a selective DOR agonist. |

Table 2: Basal Enkephalin Concentrations in Rodent Brain via Microdialysis

In vivo microdialysis allows for the measurement of extracellular neuropeptide levels in discrete brain regions of awake, behaving animals.[1][14][15]

| Brain Region | Peptide | Basal Concentration (pM) | Animal Model |

| Globus Pallidus | Met-enkephalin | 64 ± 29 | Rat |

| Globus Pallidus | Leu-enkephalin | 15 ± 2 | Rat |

| Data from a study using microdialysis coupled with mass spectrometry.[16] Note: Concentrations can vary based on the specific microdialysis protocol, including probe type and flow rate.[15][17] |

Key Experimental Protocols

A variety of sophisticated techniques are employed to study proenkephalin signaling.[18] Below are detailed methodologies for several core experimental approaches.

In Vivo Microdialysis for Enkephalin Measurement

This technique measures the real-time release of enkephalins in the brain of a freely moving mouse.[1]

Methodology:

-

Surgical Procedure :

-

Anesthetize a Penk-Cre mouse using 3% isoflurane (B1672236) and place it in a stereotaxic frame.[1]

-

Perform a craniotomy over the target brain region (e.g., Nucleus Accumbens Shell, NAcSh).

-

Implant a microdialysis guide cannula and allow the mouse to recover.[1]

-

-

Microdialysis Collection :

-

After recovery, insert the microdialysis probe through the cannula.[1]

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 0.8-1.75 μL/min).[1][17]

-

Collect dialysate samples, containing interstitial fluid from the target region, at regular intervals (e.g., every 13-30 minutes).[1][17]

-

-

Sample Processing and Analysis :

-

Immediately after collection, add a known concentration of an isotopically labeled internal standard (e.g., labeled Met-enkephalin) to each sample for accurate quantification.[1]

-

For Met-enkephalin, samples may be oxidized overnight to stabilize the peptide.[1]

-

Analyze samples using a highly sensitive method like liquid chromatography-mass spectrometry (LC-MS) or a radioimmunoassay (RIA) to determine the concentration of Met- and Leu-enkephalin.[1][15]

-

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound for a specific opioid receptor.[13][19] It measures the ability of an unlabeled compound to compete with a radiolabeled ligand for receptor binding sites.[13]

Methodology:

-

Preparation :

-

Incubation :

-

In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand, like Naloxone).[13]

-

Incubate the mixture to allow binding to reach equilibrium (e.g., 120 minutes at room temperature).[10]

-

-

Separation and Detection :

-

Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand.

-

Wash the filters to remove any remaining unbound radioligand.

-

Measure the radioactivity retained on each filter using a scintillation counter.

-

-

Data Analysis :

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 (concentration of test compound that inhibits 50% of specific binding) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

-

GPCR Signaling Assays

These assays measure the functional consequences of receptor activation, such as changes in second messenger levels or G-protein activity.[20][21]

Example: cAMP Assay

-

Cell Culture : Culture cells stably or transiently expressing the opioid receptor of interest (e.g., HEK293 cells with MOR).

-

Assay Procedure :

-

Plate the cells in a multi-well format.

-

Pre-treat cells with a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.

-

Stimulate the cells with an adenylyl cyclase activator like forskolin.

-

Concurrently, add varying concentrations of the test opioid agonist. MOR/DOR activation will inhibit adenylyl cyclase, leading to a dose-dependent decrease in the forskolin-stimulated cAMP production.

-

-

Detection :

-

Lyse the cells to release intracellular cAMP.

-

Quantify cAMP levels using a detection kit, often based on bioluminescence (e.g., GloSensor™) or competitive immunoassay principles (e.g., HTRF, ELISA).[20]

-

-

Analysis :

-

Plot the cAMP signal against the agonist concentration to determine the EC50 (concentration producing 50% of the maximal inhibitory effect).

-

Conclusion

The proenkephalin signaling system in the mouse brain is a complex and tightly regulated network essential for numerous physiological processes. Its primary mediators, Met- and Leu-enkephalin, act through MOR and DOR to produce profound inhibitory effects on neuronal function. A thorough understanding of these pathways, from gene to G-protein to cellular response, is fundamental. The experimental protocols and quantitative data outlined in this guide provide a framework for researchers and drug developers to probe this system, paving the way for the development of more effective and safer therapeutics that target the body's endogenous opioid machinery.

References

- 1. Highly sensitive in vivo detection of dynamic changes in enkephalins following acute stress in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enkephalin Elevations Contribute to Neuronal and Behavioral Impairments in a Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Cellular Profiles of Prodynorphin and Preproenkephalin mRNA-Expressing Neurons in the Anterior Olfactory Tubercle of Mice [frontiersin.org]

- 4. Preproenkephalin promoter "cassette" confers brain expression and synaptic regulation in transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Video: Opioid Receptors: Overview [jove.com]

- 6. δ-opioid receptor - Wikipedia [en.wikipedia.org]

- 7. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 11. Frontiers | The Delta-Opioid Receptor; a Target for the Treatment of Pain [frontiersin.org]

- 12. Molecular Control of δ-Opioid Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Microdialysis measurement of in vivo neuropeptide release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Microdialysis of extracellular endogenous opioid peptides from rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 17. ovid.com [ovid.com]

- 18. New techniques, applications and perspectives in neuropeptide research - PMC [pmc.ncbi.nlm.nih.gov]

- 19. revvity.com [revvity.com]

- 20. GPCR Signaling Assays [worldwide.promega.com]

- 21. GPCR Signaling Assay Applications in High-Throughput Screening - Blog - ICE Bioscience [en.ice-biosci.com]

Expression Pattern of Proenkephalin (Penk) in the Developing Mouse Central Nervous System: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Proenkephalin (Penk) is a crucial opioid peptide precursor that plays a significant role in a multitude of physiological processes within the central nervous system (CNS), including nociception, emotional regulation, and reward pathways. The expression of the Penk gene is dynamically regulated throughout CNS development, suggesting its involvement in key neurodevelopmental events such as neurogenesis, neuronal migration, and circuit formation. Understanding the precise spatiotemporal expression pattern of Penk is paramount for elucidating its function in both normal brain development and in the etiology of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of Penk expression in the developing mouse CNS, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways.

Data Presentation: Quantitative Expression of Penk mRNA

The following tables summarize the relative expression levels of Penk mRNA in various regions of the developing mouse CNS at different embryonic (E) and postnatal (P) stages. Data has been compiled from publicly available databases such as the Allen Developing Mouse Brain Atlas and supplemented with findings from peer-reviewed literature employing quantitative techniques like RNA sequencing (RNA-seq) and quantitative real-time PCR (qRT-PCR).

Table 1: Penk mRNA Expression During Embryonic Development

| CNS Region | E11.5 (Expression Level) | E13.5 (Expression Level) | E15.5 (Expression Level) | E18.5 (Expression Level) | Data Source |

| Telencephalon | |||||

| Cortical Plate | Low | Low | Moderate | Moderate | Allen Brain Atlas[1][2][3][4] |

| Striatum | Low | Moderate | High | High | Allen Brain Atlas[1][2][3][4] |

| Hippocampal Formation | Low | Low | Moderate | Moderate | Allen Brain Atlas[1][2][3][4] |

| Olfactory Bulb | Low | Moderate | Moderate | High | Allen Brain Atlas[1][2][3][4] |

| Diencephalon | |||||

| Thalamus | Low | Moderate | Moderate | High | Allen Brain Atlas[1][2][3][4] |

| Hypothalamus | Low | Moderate | High | High | Allen Brain Atlas[1][2][3][4] |

| Mesencephalon (Midbrain) | Low | Moderate | Moderate | Moderate | Allen Brain Atlas[1][2][3][4] |

| Rhombencephalon (Hindbrain) | |||||

| Cerebellum | Low | Low | Low | Moderate | Allen Brain Atlas[1][2][3][4] |

| Pons | Low | Moderate | Moderate | High | Allen Brain Atlas[1][2][3][4] |

| Medulla | Low | Moderate | Moderate | High | Allen Brain Atlas[1][2][3][4] |

| Spinal Cord | Low | Moderate | High | High | Allen Brain Atlas[1][2][3][4] |

Expression Level Key: Low, Moderate, High are relative assessments based on in situ hybridization signal intensity and available quantitative data.

Table 2: Penk mRNA Expression During Postnatal Development

| CNS Region | P4 (Expression Level) | P14 (Expression Level) | P28 (Expression Level) | P56 (Adult) (Expression Level) | Data Source |

| Telencephalon | |||||

| Cerebral Cortex | Moderate | Moderate | Moderate | Moderate | Allen Brain Atlas[1][2][3][4] |

| Striatum | High | High | High | High | Allen Brain Atlas[1][2][3][4] |

| Hippocampal Formation | Moderate | Moderate | High | High | Allen Brain Atlas[1][2][3][4] |

| Olfactory Bulb | High | High | High | High | Allen Brain Atlas[1][2][3][4],[5][6] |

| Diencephalon | |||||

| Thalamus | High | High | High | High | Allen Brain Atlas[1][2][3][4] |

| Hypothalamus | High | High | High | High | Allen Brain Atlas[1][2][3][4] |

| Mesencephalon (Midbrain) | Moderate | High | High | High | Allen Brain Atlas[1][2][3][4] |

| Rhombencephalon (Hindbrain) | |||||

| Cerebellum | Moderate | Moderate | Moderate | Moderate | Allen Brain Atlas[1][2][3][4] |

| Pons | High | High | High | High | Allen Brain Atlas[1][2][3][4] |

| Medulla | High | High | High | High | Allen Brain Atlas[1][2][3][4] |

| Spinal Cord | High | High | High | High | Allen Brain Atlas[1][2][3][4] |

Expression Level Key: Low, Moderate, High are relative assessments based on in situ hybridization signal intensity and available quantitative data.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for the key techniques used to study Penk expression.

In Situ Hybridization (ISH) for Penk mRNA Detection

This protocol is adapted from standard procedures for non-radioactive in situ hybridization on mouse embryonic and postnatal brain sections.[7][8][9][10]

1. Tissue Preparation:

-

Euthanize pregnant or postnatal mice according to approved institutional animal care and use committee protocols.

-

Dissect whole embryos or brains in ice-cold, RNase-free Phosphate Buffered Saline (PBS).

-

Fix tissues in 4% paraformaldehyde (PFA) in PBS overnight at 4°C.

-

Cryoprotect the tissue by sequential immersion in 15% and 30% sucrose (B13894) in PBS at 4°C until the tissue sinks.

-

Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze on dry ice.

-

Store frozen blocks at -80°C until sectioning.

-

Cut 14-20 µm thick sections using a cryostat and mount on Superfrost Plus slides.

-

Store slides at -80°C.

2. Probe Preparation:

-

A digoxigenin (B1670575) (DIG)-labeled antisense riboprobe for mouse Penk is synthesized by in vitro transcription from a linearized plasmid containing the Penk cDNA. A sense probe is used as a negative control.

3. Hybridization:

-

Thaw slides at room temperature.

-

Post-fix sections in 4% PFA for 10 minutes.

-

Acetylate sections with 0.25% acetic anhydride (B1165640) in 0.1 M triethanolamine (B1662121) for 10 minutes.

-

Dehydrate sections through a graded ethanol (B145695) series.

-

Apply hybridization buffer containing the DIG-labeled Penk probe (100-500 ng/mL).

-

Cover with a coverslip and incubate in a humidified chamber at 65°C overnight.

4. Post-Hybridization Washes and Detection:

-

Remove coverslips and perform stringent washes in 5X and 0.2X Saline-Sodium Citrate (SSC) buffer at 65°C.

-

Block non-specific binding with blocking buffer (e.g., 10% heat-inactivated sheep serum in MABT).

-

Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) (e.g., 1:2000 dilution) overnight at 4°C.

-

Wash extensively with MABT.

-

Equilibrate sections in NTMT buffer (100 mM NaCl, 100 mM Tris-HCl pH 9.5, 50 mM MgCl2, 0.1% Tween-20).

-

Develop the color reaction using NBT/BCIP substrate in NTMT buffer in the dark.

-

Stop the reaction by washing in PBS.

-

Counterstain with Nuclear Fast Red (optional).

-

Dehydrate and mount with a permanent mounting medium.

Immunohistochemistry (IHC) for Enkephalin Peptides

This protocol outlines the detection of enkephalin peptides, the cleavage products of Penk, in developing mouse brain tissue.[7][11][12][13][14]

1. Tissue Preparation:

-

Follow the same tissue fixation and sectioning protocol as for ISH.

2. Antigen Retrieval (if necessary):

-

For some antibodies, antigen retrieval may be required. This can be achieved by heating the slides in a citrate-based buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).

3. Staining Procedure:

-

Permeabilize sections with 0.3% Triton X-100 in PBS for 15 minutes.

-

Block non-specific antibody binding with a blocking solution (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS) for 1 hour at room temperature.

-

Incubate sections with a primary antibody against Met-enkephalin or Leu-enkephalin (diluted in blocking solution) overnight at 4°C.

-

Wash sections three times in PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) for 1-2 hours at room temperature in the dark.

-

Wash sections three times in PBS.

-

Counterstain nuclei with DAPI.

-

Mount with an aqueous mounting medium.

Signaling Pathways and Workflows

The biological effects of Penk are mediated through the activation of opioid receptors, which are G protein-coupled receptors (GPCRs). The downstream signaling cascades are critical for mediating the effects of enkephalins on neuronal function and development.

Penk-Opioid Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway initiated by the binding of enkephalins (derived from Penk) to opioid receptors.

Caption: Penk-Opioid Receptor Signaling Pathway.

Experimental Workflow for Penk Expression Analysis

The following diagram outlines a typical experimental workflow for analyzing the expression of Penk in the developing mouse CNS.

Caption: Workflow for Penk Expression Analysis.

Conclusion

The expression of Proenkephalin (Penk) is intricately regulated throughout the development of the mouse central nervous system, with distinct spatiotemporal patterns that underscore its likely contribution to a wide array of neurodevelopmental processes. The data and protocols presented in this guide offer a foundational resource for researchers investigating the role of the endogenous opioid system in brain development and its implications for neurological and psychiatric disorders. Further research, particularly employing single-cell transcriptomics and advanced imaging techniques, will undoubtedly provide a more granular understanding of the cell-type-specific expression and function of Penk in the complex and dynamic environment of the developing CNS.

References

- 1. Signaling in Adult Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]

- 4. Forebrain PENK and PDYN gene expression levels in three inbred strains of mice and their relationship to genotype-dependent morphine reward sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Adult neurogenesis and the molecular signalling pathways in brain: the role of stem cells in adult hippocampal neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 7. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MAP/ERK Signaling in Developing Cognitive and Emotional Function and Its Effect on Pathological and Neurodegenerative Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neural Dynamics - Development [allenneuraldynamics.org]

- 10. Immunohistochemistry and RNA in situ hybridization in mouse brain development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. benchchem.com [benchchem.com]

- 13. Phosphatidylinositol 3-kinase signaling is involved in neurogenesis during Xenopus embryonic development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. protocols.io [protocols.io]

The Role of Proenkephalin in Mouse Models of Pain Perception: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Proenkephalin (Penk) is the precursor protein for the endogenous opioid peptides, met-enkephalin (B1676343) and leu-enkephalin, which are critical modulators of nociception.[1][2] Enkephalins exert their analgesic effects primarily by binding to mu (μ) and delta (δ) opioid receptors located throughout the central and peripheral nervous systems.[3][4] Mouse models, particularly those involving genetic deletion (knockout) of the Penk gene, have been instrumental in elucidating the specific contributions of the enkephalinergic system to different pain states. This guide provides a comprehensive technical overview of the function of proenkephalin in pain perception, summarizing key quantitative data from mouse models, detailing common experimental protocols, and visualizing the associated biological pathways and workflows.

Proenkephalin Processing and Signaling Pathway

Proenkephalin is a polypeptide that undergoes proteolytic cleavage to produce several active neuropeptides.[2][4] The primary products are four copies of Met-enkephalin and one copy of Leu-enkephalin.[2] These peptides act as neurotransmitters, modulating pain signals primarily in the dorsal horn of the spinal cord.[3]

Released from spinal interneurons, enkephalins bind to presynaptic and postsynaptic opioid receptors on primary and second-order sensory neurons.[3][5] This binding inhibits the release of excitatory neurotransmitters like glutamate (B1630785) and substance P from primary afferent terminals and hyperpolarizes second-order neurons, ultimately reducing the transmission of pain signals to higher brain centers.[3][5][6]

Caption: Enkephalinergic inhibition of nociceptive transmission in the dorsal horn.

Quantitative Data from Mouse Models

Studies using Penk knockout (KO) mice have provided critical quantitative data on the role of the enkephalinergic system in modulating pain. These mice are generally healthy and fertile but exhibit significant alterations in pain responses.[1]

Basal Nociceptive Thresholds

Penk KO mice show altered responses to certain types of painful stimuli, particularly those involving supraspinal processing, while spinal reflexes remain largely unaffected.[1]

Table 1: Basal Pain Responses in Proenkephalin Knockout (Penk-/-) Mice vs. Wild-Type (WT)

| Pain Assay | Stimulus Type | Response in Penk-/- Mice vs. WT | Key Finding | Citation |

|---|---|---|---|---|

| Hot Plate Test | Thermal (Supraspinal) | Significantly reduced latency to paw lick/jump | Increased sensitivity to supraspinal thermal pain | [1] |

| Tail-Flick Test | Thermal (Spinal Reflex) | No significant difference | Enkephalins are not critical for basal spinal thermal nociception | [1] |

| Formalin Test | Chemical (Inflammatory) | Reduced licking in late phase | Altered response to persistent inflammatory pain |[7] |

Neuropathic and Inflammatory Pain Models

In models of chronic pain, the expression of proenkephalin is often dysregulated.

Table 2: Proenkephalin (Penk) mRNA Expression in Chronic Pain Models

| Pain Model | Tissue | Time Point | Change in Penk mRNA | Implication | Citation |

|---|---|---|---|---|---|

| Carrageenan Injection | Dorsal Spinal Cord | Post-inflammation | Modest increase (fold increase is lower than for Prodynorphin) | Endogenous opioid system is activated during inflammation | [8][9] |

| Sciatic Nerve Transection | Dorsal Root Ganglion (DRG) | 1-90 days post-axotomy | Significantly decreased | Nerve injury downregulates enkephalin production in sensory neurons | [10] |

| Chronic Constriction Injury (CCI) | Nucleus Accumbens | 7-14 days post-injury | Bilateral increase | Neuropathic pain causes transcriptional dysregulation in brain reward centers |[11] |

Opioid Analgesia and Tolerance

The enkephalinergic system is crucial for the development of tolerance to morphine.

Table 3: Morphine Tolerance in Proenkephalin Knockout (Penk-/-) Mice

| Treatment | Assay | Finding in Penk-/- Mice | Conclusion | Citation |

|---|---|---|---|---|

| Chronic Morphine | Tail-Flick Analgesia | Analgesic tolerance is abolished | The proenkephalin/δ-opioid receptor pathway is necessary for morphine tolerance | [12] |

| Naltrexone Challenge | Withdrawal Signs | Exhibit antagonist-induced opioid withdrawal | Physical dependence can be genetically dissociated from tolerance |[12] |

Experimental Protocols and Workflows

A variety of standardized protocols are used to assess the role of proenkephalin in mouse pain models.

Experimental Workflow: Investigating Neuropathic Pain in Penk KO Mice

The following diagram outlines a typical workflow for studying the impact of proenkephalin deficiency on the development of neuropathic pain.

Caption: Standard experimental workflow for a neuropathic pain study in knockout mice.

Key Experimental Methodologies

4.2.1 Generation of Proenkephalin Knockout (Penk-/-) Mice

-

Principle: The Penk gene is disrupted using homologous recombination in embryonic stem (ES) cells.

-

Protocol Outline:

-

A targeting vector is constructed to replace a critical exon of the Penk gene with a selectable marker (e.g., a neomycin resistance cassette).

-

The vector is electroporated into mouse ES cells.

-

ES cells that have successfully incorporated the vector via homologous recombination are selected for using antibiotics.

-

Verified ES cells are injected into blastocysts from a donor mouse, which are then implanted into a pseudopregnant female.

-

Chimeric offspring are bred to establish a germline transmission of the mutated allele.

-

Heterozygous mice are interbred to produce homozygous Penk-/- knockout mice, confirmed by PCR genotyping.[1]

-

4.2.2 Chronic Constriction Injury (CCI) Model of Neuropathic Pain

-

Principle: This surgical model creates a loose ligation around the sciatic nerve, leading to nerve inflammation and injury that mimics chronic neuropathic pain conditions in humans.[13]

-

Protocol Outline:

-

Mice are anesthetized.

-

The common sciatic nerve is exposed at the mid-thigh level.

-

Proximal to the nerve's trifurcation, four loose ligatures are tied around the nerve with a 1 mm spacing.

-

The ligatures are tightened until they elicit a brief twitch in the respective hind limb.

-

The muscle and skin are sutured closed. Sham-operated control animals undergo the same procedure without nerve ligation.[13]

-

4.2.3 Assessment of Mechanical Allodynia (von Frey Test)

-

Principle: This test measures the withdrawal threshold of the paw in response to a mechanical stimulus of calibrated force, indicating sensitivity to touch (mechanical allodynia).[14][15]

-

Protocol Outline:

-

Mice are placed in individual enclosures on an elevated mesh floor and allowed to acclimate.

-

Calibrated von Frey filaments, which are fine plastic fibers that bend at a specific force, are applied to the plantar surface of the hind paw.[14]

-

Filaments of increasing force are applied until a withdrawal response is elicited.

-

The force at which the animal reliably withdraws its paw is recorded as the paw withdrawal threshold. A lower threshold in CCI mice compared to sham controls indicates mechanical allodynia.[15]

-

4.2.4 In Situ Hybridization for mRNA Detection

-

Principle: This technique uses a labeled complementary nucleic acid probe to localize a specific mRNA sequence within a tissue section, allowing for the visualization of gene expression in specific cells.

-

Protocol Outline:

-

Animals are euthanized and tissues (e.g., spinal cord, DRG) are rapidly dissected and frozen.[9]

-

Tissues are sectioned using a cryostat.

-

Sections are mounted on slides and fixed.

-

A labeled antisense RNA probe complementary to Penk mRNA is synthesized.

-

The probe is hybridized to the tissue sections.

-

After washing away the unbound probe, the signal is detected (e.g., via a fluorescent tag or an enzyme-linked reaction).

-

The intensity and location of the signal are quantified using microscopy and image analysis software, indicating the level and cellular location of Penk mRNA expression.[8][9]

-

4.2.5 Optogenetic Manipulation of Enkephalinergic Neurons

-

Principle: Optogenetics uses light to control the activity of genetically defined neurons that have been engineered to express light-sensitive ion channels (opsins).[16][17] This allows for precise temporal and spatial control of neuronal circuits.

-

Protocol Outline:

-

A viral vector (e.g., AAV) containing the gene for an opsin (e.g., Channelrhodopsin-2 for activation, Halorhodopsin for inhibition) is constructed. The expression is driven by a promoter specific to enkephalinergic neurons or delivered into Penk-Cre transgenic mice.[18][19]

-

The vector is stereotactically injected into a specific brain or spinal cord region of interest.[18]

-

An optical fiber is implanted to deliver light to the target region.

-

After allowing time for opsin expression, light of the appropriate wavelength is delivered to activate or inhibit the target Penk-expressing neurons.[20]

-

The behavioral (e.g., pain withdrawal thresholds) or electrophysiological consequences of this manipulation are recorded.[18]

-

Conclusion and Future Directions

Research utilizing mouse models has definitively established that the proenkephalin-derived peptide system is a cornerstone of endogenous analgesia. It plays a nuanced role, being more critical for supraspinal pain processing and in the development of opioid tolerance than in baseline spinal reflexes.[1][12] Furthermore, the dysregulation of Penk expression in chronic pain states highlights its importance in the transition from acute to chronic pain.[10][11]

Future research will likely focus on:

-

Circuit-Specific Manipulation: Using advanced optogenetic and chemogenetic tools to dissect the precise role of specific enkephalinergic circuits (e.g., projections from the RVM to the spinal cord) in different pain modalities.[18][19]

-

Translational Development: Leveraging the understanding of enkephalin signaling to develop novel, targeted analgesics that can enhance endogenous pain control mechanisms without the side effects associated with current opioids.

-

Epigenetic Regulation: Investigating the epigenetic mechanisms that control Penk gene expression during the development of chronic pain, which could reveal new targets for therapeutic intervention.[3]

References

- 1. Pain responses, anxiety and aggression in mice deficient in pre-proenkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Proenkephalin - Wikipedia [en.wikipedia.org]

- 3. Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Five Decades of Research on Opioid Peptides: Current Knowledge and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Penk preproenkephalin [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Dynorphin and Enkephalin Opioid Peptides and Transcripts in Spinal Cord and Dorsal Root Ganglion During Peripheral Inflammatory Hyperalgesia and Allodynia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dynorphin and Enkephalin Opioid Peptides and Transcripts in Spinal Cord and Dorsal Root Ganglion During Peripheral Inflammatory Hyperalgesia and Allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuropathic Pain Dysregulates Gene Expression of the Forebrain Opioid and Dopamine Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Genetic Dissociation of Opiate Tolerance and Physical Dependence in δ-Opioid Receptor-1 and Preproenkephalin Knock-Out Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chronic Neuropathic Pain in Mice Reduces μ-Opioid Receptor-Mediated G-protein Activity in the Thalamus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 15. Over-expression of mu-opioid receptors in peripheral afferents, but not in combination with enkephalin, decreases neuropathic pain behavior and enhances opioid analgesia in mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Spotlight on pain: optogenetic approaches for interrogating somatosensory circuits - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Optogenetics: Emerging strategies for neuropathic pain treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Brainstem-Spinal Cord Inhibitory Circuit for Mechanical Pain Modulation by GABA and Enkephalins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Dissecting the Neural Circuitry for Pain Modulation and Chronic Pain: Insights from Optogenetics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Optogenetic manipulations of CeA-CRF neurons modulate pain- and anxiety-like behaviors in neuropathic pain and control rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Functional Landscape of Proenkephalin (Penk)-Derived Peptides in Murine Models: A Technical Guide

Introduction

The proenkephalin (Penk) gene encodes a precursor protein, proenkephalin A, which is proteolytically processed to yield a family of endogenous opioid peptides.[1] In mice, as in other mammals, these peptides are crucial neuromodulators distributed throughout the central, peripheral, and autonomic nervous systems.[2] The primary products of Penk cleavage include four copies of Met-enkephalin, one copy of Leu-enkephalin, and several larger peptide fragments such as Bovine Adrenal Medulla 22 (BAM22).[1][3] These peptides exert their effects by binding to opioid receptors, primarily the μ (mu) and δ (delta) opioid receptors, and also to novel non-opioid receptors.[3][4] Their functions are diverse, encompassing analgesia, regulation of stress responses, emotional modulation, and gastrointestinal motility.[2] Murine models, including transgenic knockout mice (Penk-/-), have been instrumental in elucidating the precise physiological roles of this peptide family, revealing their involvement in pain perception, anxiety, feeding behaviors, and the response to drugs of abuse.[5][6] This guide provides a detailed overview of the functions of Penk-derived peptides in mice, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Data on the Function of Penk-Derived Peptides in Mice

The following tables summarize key quantitative findings from studies investigating the effects of Penk-derived peptides in rodent models. These data highlight their roles in nociception and other physiological processes.

Table 1: Effects of BAM22 on Nociceptive Responses

| Peptide/Treatment | Animal Model | Assay | Dose / Administration | Key Quantitative Finding | Reference |

| BAM22 | Rat | Formalin Test (Phase 1) | 5 nmol, intrathecal (i.t.) | Reduced number of flinches by 49.8% (P<0.01).[7] | [7] |

| BAM22 | Rat | Formalin Test (Phase 2) | 5 nmol, i.t. | Reduced number of flinches by 55.5% (P<0.001) and licking/lifting time by 31% (P<0.05).[7] | [7] |

| BAM22 | Rat | Tail-Withdrawal Test | 5 nmol, i.t. | Increased tail-withdrawal latency by 193% of baseline.[7][8] | [7][8] |

| BAM22 + Naloxone (B1662785) | Rat | Tail-Withdrawal Test | 5 nmol, i.t. | Increased tail-withdrawal latency by 119% of baseline, indicating both opioid and non-opioid actions.[7][8] | [7][8] |

| BAM22 | Rat (Spinal Nerve Ligation) | Mechanical Allodynia | 3-30 nmol, i.t. | Dose-dependently attenuated mechanical allodynia, with effects lasting up to 90 minutes.[9] | [9] |

| Anti-BAM22 Antibody | Rat (CFA-induced inflammation) | Mechanical Allodynia | Intrathecal | Potentiated CFA-induced mechanical allodynia, suggesting an endogenous analgesic role for BAM22.[10] | [10] |

CFA: Complete Freund's Adjuvant; Naloxone: A non-selective opioid receptor antagonist.

Table 2: Behavioral and Physiological Phenotypes in Penk Knockout (Penk-/-) Mice

| Phenotype Category | Observation in Penk-/- Mice | Key Quantitative Finding | Reference |

| Body Weight | Lower overall body weight | Significantly lower body weight compared to wild-type mice under similar conditions.[2] | [2] |

| Feeding Behavior | Diminished food motivation | Exhibited fewer bouts of licking for a food reward, though bout duration was similar to wild-type. | |

| Anxiety/Depression | No significant phenotype | Did not display anxiety or depression-related behavioral changes after chronic mild stress.[6] | [6] |

| Pain Sensitivity | Increased pain sensitivity | Showed increased pain sensitivity in some nociceptive tests.[11] | [11] |

| Nicotine Dependence | Altered response | Endogenous opioids from Penk are involved in the rewarding properties and physical dependence of nicotine.[6] | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of findings. Below are protocols for key experiments used to study Penk-derived peptides in mice.

Animal Models

-

Wild-Type and Knockout Mice: Studies frequently utilize C57BL/6 mice as a wild-type background. To investigate the specific roles of the entire peptide family, Penk knockout (Penk-/-) mice are employed.[2][6] These mice lack the gene for proenkephalin and thus do not produce its derived peptides.

-

Pain Models:

Peptide and Antagonist Administration

-

Intrathecal (i.t.) Injection: A common route for delivering substances directly to the spinal cord, bypassing the blood-brain barrier. Peptides like BAM22 are dissolved in a vehicle (e.g., saline) and injected in small volumes (e.g., 10 µL) into the subarachnoid space, typically at the lumbar level, in anesthetized mice.[7][9]

-

Intracerebroventricular (i.c.v.) Injection: Used to administer substances directly into the cerebral ventricles, allowing for broad distribution within the brain.[12]

Behavioral Assays for Nociception

-

Formalin Test: A biphasic pain model.

-

Tail-Withdrawal/Tail-Flick Test: Measures acute thermal pain sensitivity.

-

A focused beam of radiant heat is applied to the mouse's tail.

-

The latency to withdraw or "flick" the tail away from the heat source is recorded as a measure of analgesia.[7]

-

-

Mechanical Allodynia Assessment:

Molecular and Anatomical Analysis

-

Immunohistochemistry (IHC):

-

Mice are perfused, and relevant tissues (e.g., spinal cord, dorsal root ganglia) are collected and sectioned.

-

Sections are incubated with primary antibodies specific to a peptide (e.g., anti-BAM22).[10]

-

A secondary antibody conjugated to a fluorescent or enzymatic label is used for visualization, allowing for the localization of the peptide within specific neuronal populations.[10]

-

-

In Situ Hybridization (ISH):

-

This technique is used to detect and localize specific mRNA sequences (e.g., Penk mRNA) within tissue sections.

-

Labeled nucleic acid probes are hybridized to the target mRNA.

-

This method reveals which cells are actively transcribing the gene of interest, providing insight into the sites of peptide synthesis.[13]

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

A highly sensitive method for quantifying specific peptides in biological samples like cerebrospinal fluid (CSF) or tissue homogenates.[14]

-

Samples are processed (e.g., reduction, alkylation, enzymatic digestion) and then analyzed by LC-MS/MS to measure the levels of specific Penk-derived peptide fragments.[14]

-

Signaling Pathways and Visualizations

Penk-derived peptides primarily signal through G protein-coupled receptors (GPCRs). The enkephalins (Met- and Leu-enkephalin) show high affinity for δ-opioid receptors (DOR) and also bind to μ-opioid receptors (MOR).[3] Other peptides, like BAM22, can activate both opioid receptors and a distinct class of non-opioid GPCRs known as sensory neuron-specific receptors (SNSRs), now identified as Mas-related G protein-coupled receptors (MRGPRs).[15][16]

Canonical Opioid Receptor Signaling

Activation of DOR and MOR by enkephalins typically involves coupling to inhibitory G proteins (Gαi/o). This initiates a signaling cascade that reduces neuronal excitability.

Caption: Canonical signaling pathway of enkephalins via Gαi/o-coupled opioid receptors.

Non-Opioid Signaling via SNSR/MRGPR

BAM22 demonstrates a dual signaling capability. In addition to its opioid actions, it binds to and activates SNSRs (MRGPRX1), a family of GPCRs expressed in small-diameter sensory neurons.[15][16] This activation is insensitive to the opioid antagonist naloxone and contributes to the peptide's analgesic effects, highlighting a parallel, non-opioid mechanism for pain modulation.[7][15]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the analgesic effect of a Penk-derived peptide in a mouse model of inflammatory pain.

Caption: Workflow for testing a Penk-derived peptide's analgesic effect in mice.

References

- 1. Proenkephalin - Wikipedia [en.wikipedia.org]

- 2. Physiology, Enkephalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Mechanisms regulating proenkephalin gene expression: contributions of transgenic models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Penk preproenkephalin [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. Dual effects of intrathecal BAM22 on nociceptive responses in acute and persistent pain–potential function of a novel receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dual effects of intrathecal BAM22 on nociceptive responses in acute and persistent pain--potential function of a novel receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of bovine adrenal medulla 22 (BAM22) in the pathogenesis of neuropathic pain in rats with spinal nerve ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The involvement of spinal bovine adrenal medulla 22-like peptide, the proenkephalin derivative, in modulation of nociceptive processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The distribution of methionine-enkephalin and leucine-enkephalin in the brain and peripheral tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enkephalins, brain and immunity: modulation of immune responses by methionine-enkephalin injected into the cerebral cavity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Cellular Profiles of Prodynorphin and Preproenkephalin mRNA-Expressing Neurons in the Anterior Olfactory Tubercle of Mice [frontiersin.org]

- 14. Cerebrospinal fluid levels of proenkephalin and prodynorphin are differentially altered in Huntington’s and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Proenkephalin A gene products activate a new family of sensory neuron--specific GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. BAM 22P | CAS 76622-26-9 | Tocris Bioscience [tocris.com]

Regulating the "Painkiller" Gene: A Technical Guide to Penk Transcription in Mouse Neurons

For Researchers, Scientists, and Drug Development Professionals

The proenkephalin (Penk) gene, encoding the precursor protein for endogenous opioid peptides called enkephalins, plays a crucial role in pain modulation, emotional responses, and reward pathways within the mammalian brain. Understanding the intricate mechanisms that govern its expression in mouse neurons is paramount for developing novel therapeutic strategies for a range of neurological and psychiatric disorders. This technical guide provides an in-depth overview of the core regulatory elements, transcription factors, signaling pathways, and experimental methodologies involved in the transcriptional control of the Penk gene in the mouse nervous system.

Core Concepts in Penk Gene Regulation

The expression of the Penk gene is a dynamic process, tightly controlled by a variety of stimuli that converge on specific regulatory regions of the gene. This regulation occurs primarily at the transcriptional level, where the binding of transcription factors to the Penk promoter and enhancer regions dictates the rate of messenger RNA (mRNA) synthesis. Key to this process are intracellular signaling cascades that are activated by neurotransmitters, neuropeptides, and other extracellular signals.

Key Transcription Factors in Penk Regulation

Several families of transcription factors have been identified as critical regulators of Penk gene expression in mouse neurons. These proteins bind to specific DNA sequences within the Penk gene's regulatory regions to either activate or repress transcription.

-

CREB (cAMP Response Element-Binding Protein): A central player in activity-dependent gene expression, CREB is robustly activated by the cAMP/PKA signaling pathway.[1][2][3] Phosphorylation of CREB at Serine 133 allows it to bind to cAMP response elements (CREs) in the Penk promoter, leading to a significant increase in gene transcription.[1][2][4] This mechanism is fundamental to the upregulation of Penk in response to various stimuli, including neuronal activity and certain neurotransmitters.[1][5]

-

AP-1 (Activator Protein-1) Complex: This complex, typically a dimer of proteins from the Fos and Jun families, is another crucial regulator of Penk expression.[6][7][8] The composition of the AP-1 dimer can determine whether it activates or represses gene transcription. For instance, dimers containing c-Jun tend to be potent activators of Penk transcription.[5] The activity of AP-1 is often induced by stress, growth factors, and neurotransmitters, highlighting its role in integrating diverse signals to control Penk expression.[6][8]

-

Other Potential Regulators: Research suggests the involvement of other transcription factors, such as members of the BATF family, which may cooperate with AP-1 to regulate Penk expression in specific neuronal populations.[7][9]

Major Signaling Pathways Controlling Penk Transcription

The activity of the aforementioned transcription factors is governed by upstream signaling pathways that are initiated by extracellular cues.

The cAMP/PKA Signaling Pathway

The cyclic AMP (cAMP) signaling pathway is a primary driver of Penk gene expression.[2][3][10] Activation of G-protein coupled receptors (GPCRs) that couple to adenylyl cyclase leads to the production of cAMP.[10][11] This, in turn, activates Protein Kinase A (PKA), which then phosphorylates and activates CREB.[2][3] This pathway is a common mechanism for the induction of Penk by various neurotransmitters and neuromodulators.[5]

cAMP signaling pathway leading to Penk gene transcription.

Dopamine (B1211576) Signaling in the Striatum

In the striatum, a brain region critical for motor control and reward, dopamine signaling exerts a powerful and bidirectional influence on Penk expression.[12][13][14] Specifically, the activity of dopamine D2 receptors (D2Rs), which are expressed on medium spiny neurons (MSNs) that also express Penk, is inversely correlated with Penk mRNA levels.[12][15] Low D2R activity leads to an upregulation of Penk mRNA, while D2R activation downregulates its expression.[12] This regulation is thought to be mediated, at least in part, by changes in intracellular cAMP levels.[12]

Inhibitory effect of dopamine D2 receptor activation on Penk transcription.

Quantitative Data on Penk Gene Expression

The following tables summarize quantitative data from various studies on the regulation of Penk gene expression in mouse neurons.

Table 1: Effects of Signaling Pathway Modulators on Penk mRNA Levels

| Brain Region/Cell Type | Treatment | Fold Change in Penk mRNA | Reference |

| Aggregating Fetal Rat Brain Cells | Potassium Chloride (KCl) | ~6-fold increase | [16] |

| Aggregating Fetal Rat Brain Cells | 8-Br-cAMP | Increase (quantitative data not specified) | [16] |

| Type I Astrocytes | Isoproterenol (beta-adrenergic agonist) | Stimulation (quantitative data not specified) | [17] |

| Type I Astrocytes | cpt-cAMP | Stimulation (quantitative data not specified) | [17] |

| Striatum | Dopamine D2 Receptor Overexpression | ~0.5-fold decrease | [12] |

| Sensory Neurons | Nav1.7 Deletion | Upregulation (quantitative data not specified) | [18][19] |

Table 2: Strain-Specific and Region-Specific Differences in Penk Expression

| Brain Region | Mouse Strains Compared | Relative Penk Expression | Reference |

| Hippocampus | 129S6/SvEvTac vs. A/J | Higher in 129S6/SvEvTac | [20] |

| Hypothalamus | 129S6/SvEvTac vs. A/J | Higher in 129S6/SvEvTac | [20] |

| Periaqueductal Gray | 129S6/SvEvTac vs. A/J | Higher in A/J | [20] |

| Bed Nucleus of the Stria Terminalis | 129S6/SvEvTac vs. A/J | Higher in A/J | [20] |

| Central Amygdaloid Nucleus (after chronic morphine) | C57BL/6 vs. DBA/2 | Upregulated in C57BL/6 only | [21] |

Experimental Protocols for Studying Penk Gene Regulation

A variety of molecular and cellular techniques are employed to investigate the regulation of Penk gene expression in mouse neurons.

In Situ Hybridization (ISH) for Penk mRNA Visualization

In situ hybridization is a powerful technique to visualize the spatial distribution of Penk mRNA within the brain.[22][23][24]

Protocol Outline:

-

Tissue Preparation: Mouse brains are fixed (e.g., with 4% paraformaldehyde), cryoprotected, and sectioned on a cryostat.[25]

-

Probe Preparation: An antisense RNA probe complementary to the Penk mRNA sequence is synthesized and labeled with a detectable marker (e.g., digoxigenin (B1670575) or a radioactive isotope).[22][26]

-

Hybridization: The labeled probe is incubated with the brain sections, allowing it to bind specifically to the Penk mRNA.

-

Washing and Detection: Unbound probe is washed away, and the hybridized probe is detected using an antibody against the label (for non-radioactive probes) or by autoradiography (for radioactive probes).

-

Imaging: The signal is visualized using microscopy to map the location of Penk mRNA expression.

Experimental workflow for in situ hybridization of Penk mRNA.

Chromatin Immunoprecipitation (ChIP) for Transcription Factor Binding

ChIP is used to determine whether a specific transcription factor binds to the Penk gene's regulatory regions in vivo.

Protocol Outline:

-

Cross-linking: Proteins are cross-linked to DNA in living cells or tissues using formaldehyde.

-

Chromatin Shearing: The chromatin is isolated and sheared into smaller fragments by sonication or enzymatic digestion.

-

Immunoprecipitation: An antibody specific to the transcription factor of interest (e.g., CREB or c-Fos) is used to pull down the protein-DNA complexes.

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.

-

DNA Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) using primers that amplify the putative binding region in the Penk gene, or by sequencing (ChIP-seq) to identify binding sites across the genome.

Use of Transgenic Mouse Models

Transgenic mouse models are invaluable for studying gene regulation in a physiological context.[27][28][29] Examples include:

-

Reporter Gene Knock-in Mice: A reporter gene (e.g., LacZ or GFP) is inserted into the Penk locus, allowing for easy visualization of Penk-expressing cells.

-

Conditional Knockout Mice: The Penk gene or the gene for a specific transcription factor can be deleted in a cell-type-specific or time-dependent manner to study its function.[28]

-

Dominant-Negative or Constitutively Active Transgenes: Expressing a modified transcription factor (e.g., a dominant-negative form of CREB) can be used to investigate its role in Penk regulation and its behavioral consequences.[4][30]

Conclusion

The regulation of the Penk gene in mouse neurons is a complex and multifaceted process involving the interplay of specific transcription factors and intracellular signaling pathways. A thorough understanding of these mechanisms, facilitated by the experimental approaches outlined in this guide, is essential for the development of targeted therapies for a host of neurological and psychiatric conditions where the enkephalinergic system is dysregulated. The continued exploration of the Penk regulatory network will undoubtedly uncover further layers of complexity and provide new avenues for therapeutic intervention.

References

- 1. Molecular mechanisms of stress-induced proenkephalin gene regulation: CREB interacts with the proenkephalin gene in the mouse hypothalamus and is phosphorylated in response to hyperosmolar stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Functional Role for CREB as a Positive Regulator of Memory Formation and LTP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of opioid gene expression: a model to understand neural plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. AP-1 Transcription Factors Mediate BDNF-Positive Feedback Loop in Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enkephalin-mediated modulation of basal somatic sensitivity by regulatory T cells in mice [elifesciences.org]

- 8. AP-1 proteins in the adult brain: facts and fiction about effectors of neuroprotection and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enkephalin-mediated modulation of basal somatic sensitivity by regulatory T cells in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]

- 11. The cAMP/protein kinase A signaling pathway in pathogenic basidiomycete fungi: Connections with iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dopamine D2 receptors bidirectionally regulate striatal enkephalin expression: Implications for cocaine reward - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dopamine signaling enriched striatal gene set predicts striatal dopamine synthesis and physiological activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dysregulation of dopamine signaling in the dorsal striatum inhibits feeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Cellular Profiles of Prodynorphin and Preproenkephalin mRNA-Expressing Neurons in the Anterior Olfactory Tubercle of Mice [frontiersin.org]

- 16. Regulation of proenkephalin A gene expression in aggregating fetal rat brain cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The regulation of proenkephalin expression in a distinct population of glial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Penk preproenkephalin [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 19. Gene - PENK [maayanlab.cloud]

- 20. researchgate.net [researchgate.net]

- 21. The influence of morphine treatment on the opioid propeptide gene expression in the forebrain of two inbred mouse strains with different sensitivity to opioids - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Immunohistochemistry and RNA in situ hybridization in mouse brain development - PMC [pmc.ncbi.nlm.nih.gov]